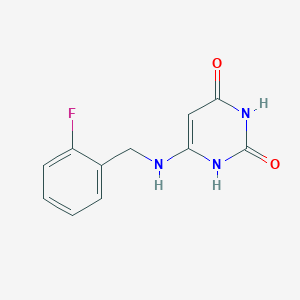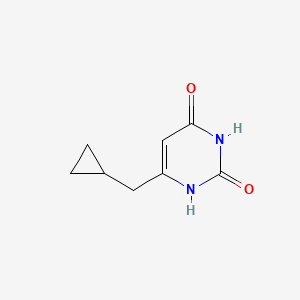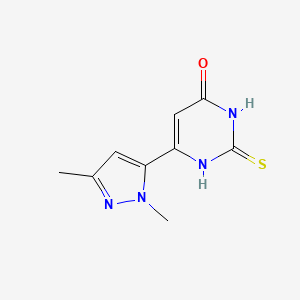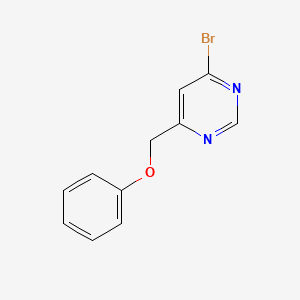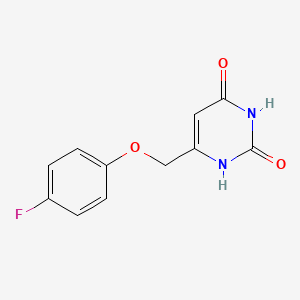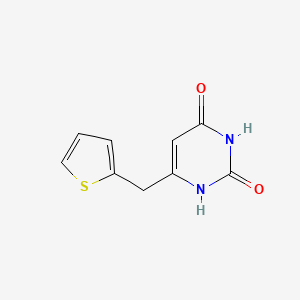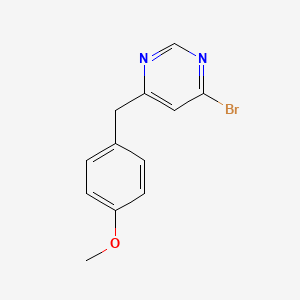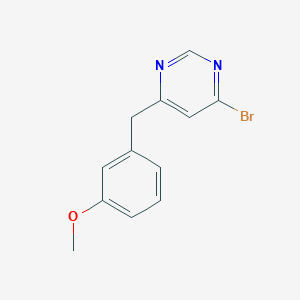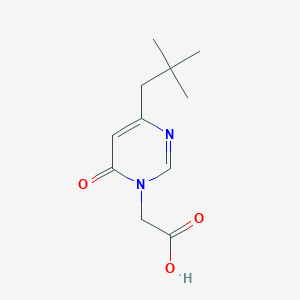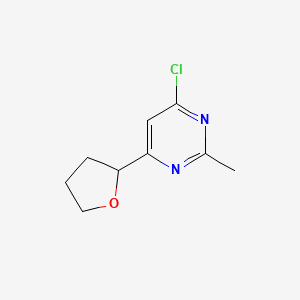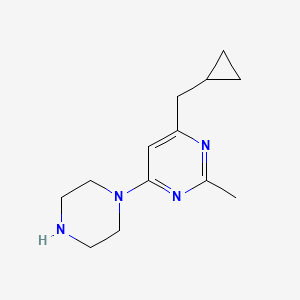![molecular formula C12H17ClN4 B1492173 2-(6-氯-2-甲基嘧啶-4-基)-5-甲基八氢吡咯并[3,4-c]吡咯 CAS No. 2098011-05-1](/img/structure/B1492173.png)
2-(6-氯-2-甲基嘧啶-4-基)-5-甲基八氢吡咯并[3,4-c]吡咯
描述
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:激酶抑制
在医药领域,相关的嘧啶胺衍生物已被用作激酶抑制剂。 这些化合物通过抑制细胞信号通路中特定酶的活性,在开发治疗各种疾病(包括癌症)的药物中发挥着至关重要的作用 .
材料科学:复杂化合物的合成
该化合物中存在的氯甲基嘧啶基部分是材料科学中的一种多功能构建块。 它用于合成更复杂的药物和生物活性材料,有可能推动药物开发和其他材料应用的进步 .
环境科学:硝化抑制
在环境科学中,该化合物的衍生物已被研究作为硝化抑制剂。 这种应用对于减少土壤和水系统中过量氮化合物的环境影响至关重要 .
生物化学:蛋白质相互作用研究
该化合物的衍生物在生物化学中对于研究蛋白质相互作用非常有价值。 它们与各种蛋白质结合的能力有助于理解生物化学途径和疾病的分子机制 .
抗菌和抗氧化应用
结构相似的化合物已显示出显着的抗菌和抗氧化性能。 这些应用对于开发新的抗生素和抗氧化剂至关重要,这些抗生素和抗氧化剂在对抗感染和氧化应激相关疾病中至关重要 .
抗生素和抗癌研究
该化合物的嘧啶核心也存在于已被鉴定为潜在抗生素和抗癌剂的分子中。 该领域的研发可能导致发现治疗耐药细菌感染和各种癌症的新方法 .
化学合成:用于药物化合物的构建块
最后,该化合物的结构在化学合成中用作更复杂的药物化合物的构建块。 它的衍生物在创建像达沙替尼这样的药物中起着至关重要的作用,这些药物用于靶向癌症疗法 .
作用机制
Target of Action
Similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of src/abl kinases, preventing them from phosphorylating their substrates and thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Inhibition of these kinases can therefore have widespread effects on cellular function .
Result of Action
Inhibition of src/abl kinases can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that rely on these kinases for survival .
生化分析
Biochemical Properties
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, impacting various cellular processes .
Cellular Effects
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These changes can subsequently affect cellular metabolism, including glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production .
属性
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUASFCSCWRWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



